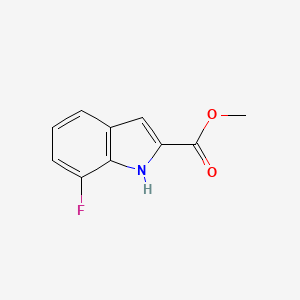

Methyl 7-fluoro-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is 193.05390666 g/mol and the complexity rating of the compound is 234. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 7-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBIZAPWDPPXGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743750 | |

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158331-26-0 | |

| Record name | Methyl 7-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 7-fluoro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indole Nucleus in Medicinal Chemistry

The indole scaffold is a privileged heterocyclic motif, forming the core structure of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a cornerstone in medicinal chemistry. From the neurotransmitter serotonin to the anti-cancer drug vincristine, the indole ring system has demonstrated remarkable versatility. In recent years, the strategic introduction of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[1]

This guide provides a comprehensive technical overview of Methyl 7-fluoro-1H-indole-2-carboxylate, a key building block that combines the biological relevance of the indole scaffold with the strategic advantages of fluorination. This compound serves as a crucial starting material for the synthesis of complex molecules aimed at a variety of therapeutic targets.

Core Chemical Identity and Physicochemical Properties

This compound is a synthetically derived compound valued for its utility in organic synthesis and medicinal chemistry.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1158331-26-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₈FNO₂ | [1][2][5] |

| Molecular Weight | 193.17 g/mol | [1][2][5] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1H-Indole-2-carboxylic acid, 7-fluoro-, methyl ester | [2] |

| Appearance | Typically an off-white to white crystalline solid or powder | [1] |

| Purity | Commonly available at ≥97% purity | [1][2] |

Note: Detailed experimental data for properties such as melting point and solubility are not widely published. However, based on the parent compound, 7-fluoroindole (melting point 60-65 °C), and methyl 1H-indole-2-carboxylate, it is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthetic Pathways and Mechanistic Considerations

The synthesis of this compound can be approached through several established methods for indole formation and functionalization. A common and reliable strategy involves the synthesis of the 7-fluoroindole core followed by carboxylation and esterification.

Proposed Synthetic Workflow

A plausible and efficient synthetic route is outlined below. This multi-step process leverages well-understood named reactions to construct the target molecule.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Methodology and Rationale

Step 1: Fischer Indole Synthesis

-

Reaction: 2-Fluoroaniline is reacted with ethyl pyruvate in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid.

-

Mechanism: This classic reaction proceeds via the formation of a phenylhydrazone intermediate from the aniline and pyruvate. The acid catalyst then promotes an intramolecular electrophilic substitution (a[3][3]-sigmatropic rearrangement), followed by the elimination of ammonia to form the aromatic indole ring.

-

Causality: The choice of ethyl pyruvate directly installs the ester group at the C2 position, which is a highly efficient way to build the core scaffold.

Step 2: Saponification (Hydrolysis)

-

Reaction: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide in an aqueous alcohol solution.

-

Mechanism: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This is followed by the elimination of the ethoxide leaving group. A final acidification step protonates the carboxylate to yield the carboxylic acid.

-

Causality: While this adds a step, isolating the carboxylic acid allows for purification and provides a versatile intermediate that can be converted to various esters or amides.

Step 3: Fischer-Speier Esterification

-

Reaction: 7-Fluoro-1H-indole-2-carboxylic acid is dissolved in a large excess of methanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is then heated to reflux.[6]

-

Mechanism: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. A molecule of methanol then acts as a nucleophile, attacking the activated carbonyl. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final methyl ester.[6]

-

Causality: Using methanol as the solvent drives the equilibrium towards the product side, ensuring a high yield of the desired methyl ester. This is a cost-effective and scalable method for ester formation.[6]

Spectroscopic Characterization

While a specific spectrum is not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the electron-withdrawing ester group and the fluorine atom. A singlet corresponding to the methyl ester protons would be expected around 3.9 ppm. The N-H proton of the indole would appear as a broad singlet at a downfield chemical shift (typically > 11 ppm).

-

¹³C NMR: The spectrum would display 10 distinct carbon signals. The most downfield signal would correspond to the ester carbonyl carbon (around 162 ppm). The carbons attached to the fluorine and nitrogen atoms would also show characteristic shifts and C-F coupling.

-

Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at an m/z of 193.17, confirming the molecular weight of the compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for the synthesis of biologically active compounds. The 7-fluoroindole moiety is of particular interest in medicinal chemistry for several reasons:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine at the 7-position can block a potential site of metabolism, thereby increasing the half-life of a drug.[1]

-

Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of the indole N-H proton, influencing the molecule's overall polarity and its ability to participate in hydrogen bonding.

-

Enhanced Binding Affinity: Fluorine can engage in favorable intermolecular interactions within a protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar C–F···C=O interactions, which can enhance binding affinity and potency.

Role in the Development of Novel Therapeutics

The indole-2-carboxylate scaffold has been a starting point for the development of numerous therapeutic agents.

Caption: Role of the title compound in a typical drug discovery workflow.

-

Anti-Trypanosomal Agents: Research into treatments for Chagas disease has explored indole-2-carboxamides. While some studies showed that electron-withdrawing groups like halogens could decrease potency in certain series, the strategic placement of fluorine is a key tactic used to fine-tune properties like solubility and metabolic stability.[7][8]

-

HIV-1 Integrase Inhibitors: The indole-2-carboxylic acid core has been identified as a novel scaffold for HIV-1 integrase inhibitors. These compounds function by chelating Mg²⁺ ions in the enzyme's active site, which is crucial for viral replication. The ability to synthesize a diverse library of derivatives from a common starting material like this compound is essential for optimizing these interactions.[9]

-

Anticancer Agents: Indole derivatives have been investigated as inhibitors of various cancer-related targets. For instance, they have been used to develop inhibitors of tubulin polymerization and other key signaling proteins. The 7-fluoro substitution can enhance cell permeability and target engagement.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) for this exact compound should always be consulted, general guidelines based on related indole derivatives apply.

-

Hazard Identification: Based on similar compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. It is often recommended to store refrigerated.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its structure thoughtfully combines the biologically significant indole nucleus with the property-enhancing characteristics of a fluorine substituent. Its utility as a versatile building block allows for the efficient synthesis of diverse chemical libraries, accelerating the discovery and optimization of novel therapeutics for a wide range of diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for any researcher working at the forefront of drug discovery and development.

References

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C10H8FNO2, 1 gram. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1158331-26-0. Retrieved from [Link]

- Lee, J.-H., Kim, Y.-G., Cho, M. H., Kim, J.-A., & Lee, J. (2012). 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa. FEMS Microbiology Letters, 329(1), 36–44.

- MDPI. (2022). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 27(15), 4987.

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. Retrieved from [Link]

- De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 64(7), 4143-4171.

-

De Rycker, M., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Retrieved from [Link]

- Zhang, R.-H., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy 7-Fluoroindole | 387-44-0 [smolecule.com]

- 3. chemimpex.com [chemimpex.com]

- 4. ossila.com [ossila.com]

- 5. 7-fluoroindole as an antivirulence compound against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 7-fluoro-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of Methyl 7-fluoro-1H-indole-2-carboxylate, a key heterocyclic building block in contemporary drug discovery and materials science. The strategic incorporation of a fluorine atom at the 7-position of the indole scaffold significantly modulates its electronic properties, lipophilicity, and metabolic stability, making it a valuable synthon for the development of novel therapeutic agents. This document details the structural and physicochemical parameters of this compound, outlines robust experimental protocols for its characterization, and provides insights into its handling and potential applications. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging the unique attributes of this fluorinated indole derivative.

Introduction: The Strategic Role of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The introduction of fluorine into organic molecules is a well-established strategy to enhance pharmacological profiles, including metabolic stability, binding affinity, and bioavailability.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence the physicochemical and biological characteristics of the parent molecule.

This compound (Figure 1) is a functionalized indole that combines the versatility of the indole-2-carboxylate template with the advantageous properties imparted by fluorination at the 7-position. This specific substitution pattern is of particular interest as it can influence the acidity of the indole N-H, modulate lipophilicity, and alter metabolic pathways, thereby offering a nuanced tool for fine-tuning drug-like properties.[1] This guide serves as a detailed resource on the core physicochemical characteristics of this compound, providing both established data and field-proven experimental methodologies for its comprehensive evaluation.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Core Physicochemical Data

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The following table summarizes its key identifiers and physicochemical parameters, compiled from available data and predictive models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| CAS Number | 1158331-26-0 | [2] |

| Molecular Formula | C₁₀H₈FNO₂ | [2] |

| Molecular Weight | 193.17 g/mol | [2] |

| Appearance | Solid (predicted) | [3] |

| Melting Point | Data not available (experimental) | --- |

| Boiling Point | 335.3 ± 22.0 °C at 760 mmHg (predicted) | [3] |

| Solubility | Data not available (experimental) | --- |

| pKa (indole N-H) | Data not available (experimental) | --- |

| LogP | Data not available (experimental) | --- |

Synthesis and Purification

The synthesis of this compound can be achieved through several established routes for indole synthesis, with the Fischer indole synthesis being a common and adaptable method.[4]

General Synthetic Workflow: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. For the synthesis of this compound, 2-fluorophenylhydrazine and methyl pyruvate are the key starting materials.

Caption: Generalized workflow for the Fischer indole synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Hydrazone Formation: To a solution of 2-fluorophenylhydrazine hydrochloride (1.0 eq) in ethanol, add methyl pyruvate (1.1 eq). Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: To the reaction mixture, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA) (0.1 eq). Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Structural and Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of indole derivatives.[5] The following are predicted chemical shifts based on the analysis of similar fluorinated indole structures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| NH | ~12.0 | br s | H1 |

| Ar-H | ~7.5-7.7 | m | Aromatic Protons |

| Ar-H | ~7.1-7.3 | m | Aromatic Protons |

| Ar-H | ~6.9-7.1 | m | Aromatic Protons |

| OCH₃ | ~3.9 | s | Methyl Ester |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| C=O | ~162 | Ester Carbonyl | |

| C-F | ~145-150 (d, ¹JCF) | C7 | |

| Aromatic C | ~110-135 | Indole Ring Carbons | |

| OCH₃ | ~52 | Methyl Ester |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H stretch | Indole N-H |

| ~1700 | C=O stretch | Ester Carbonyl |

| ~1250 | C-F stretch | Aryl Fluoride |

| ~1200 | C-O stretch | Ester |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

-

Expected [M+H]⁺: 194.0617

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of key physicochemical properties.

Determination of Melting Point

Caption: Workflow for melting point determination.[6][7]

Determination of Solubility

A shake-flask method followed by HPLC quantification is a standard procedure for determining solubility.[8]

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the vials to pellet the excess solid. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of the compound using a validated HPLC method with a standard calibration curve.

Determination of pKa

The pKa of the indole N-H can be determined using UV-Vis spectrophotometry or NMR titration.[9][10]

-

Preparation of Buffers: Prepare a series of buffers with a range of known pH values.

-

Sample Preparation: Prepare solutions of this compound in each buffer.

-

Measurement:

-

UV-Vis: Record the UV-Vis spectrum of each solution. The change in absorbance at a specific wavelength as a function of pH can be used to determine the pKa.

-

NMR: Record the ¹H NMR spectrum of each solution. The chemical shift of the N-H proton or adjacent aromatic protons will change with the protonation state, and this change can be plotted against pH to determine the pKa.

-

Safety and Handling

Based on the Safety Data Sheet for this compound, the following handling precautions should be observed.[3]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its unique physicochemical properties, imparted by the 7-fluoro substitution, offer significant advantages in the design of novel molecules with tailored pharmacological and material characteristics. This technical guide provides a solid foundation of its known properties and outlines robust experimental methodologies for its synthesis and characterization. A thorough understanding and application of this knowledge will empower researchers to fully exploit the potential of this important fluorinated indole derivative.

References

- NMR studies of indole. (1988). HETEROCYCLES, 27(2), 427.

- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul

- An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents. (2025). BenchChem.

- Ethyl 1H-indole-2-carboxylate. (2020).

- Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (2004). Journal of Molecular Structure, 704(1-3), 255-263.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- This compound(1158331-26-0) 1 H NMR. (n.d.). ChemicalBook.

- Determination of Melting Point. (n.d.). Science in Motion, Clarion University.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Medicinal Chemistry.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). Molecules, 27(16), 5245.

- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2022). RSC Medicinal Chemistry, 13(8), 901-928.

- Methyl 7-fluoro-1H-indole-2-carboxyl

- Fluorine-containing indoles: Synthesis and biological activity. (2019). Chemistry of Heterocyclic Compounds, 55(10), 947-965.

- 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid. (n.d.). BLDpharm.

- 13C NMR spectroscopy of indole derivatives. (1987). Magnetic Resonance in Chemistry, 25(5), 404-409.

- Determination of p K a values of fluorocompounds in water using 19 F NMR. (2017). Tetrahedron Letters, 58(33), 3243-3246.

- Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. (1999). Journal of Medicinal Chemistry, 42(12), 2087-2104.

- Experiment 1: Melting-point Determinations. (n.d.). Thompson Rivers University.

- Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl

- This compound, 97% Purity, C10H8FNO2, 1 gram. (n.d.). CP Lab Safety.

- experiment (1) determination of melting points. (2021). University of Technology.

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). Journal of Medicinal Chemistry, 65(8), 6043-6060.

- Indole-2-carboxylic acid(1477-50-5)IR1. (n.d.). ChemicalBook.

- Indoline-2-carboxylic acid. (n.d.). PubChem.

- Safety Data Sheet - Methyl 7-fluoro-1H-indole-2-carboxyl

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. (2020). Chemistry, 2(4), 33.

- Development of Methods for the Determination of pKa Values. (2013). Pharmaceuticals, 6(8), 1045-1069.

Sources

- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 1158331-26-0 | this compound - Moldb [moldb.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ursinus.edu [ursinus.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pennwest.edu [pennwest.edu]

An In-Depth Technical Guide to the Synthesis of Methyl 7-fluoro-1H-indole-2-carboxylate

Abstract

Methyl 7-fluoro-1H-indole-2-carboxylate is a pivotal building block in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The strategic introduction of a fluorine atom at the 7-position of the indole scaffold can significantly modulate the physicochemical and metabolic properties of a molecule, enhancing its therapeutic potential. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, designed for researchers, scientists, and professionals in drug development. We will dissect the mechanistic underpinnings of classical and contemporary synthetic strategies, offering field-proven insights into experimental choices and presenting detailed, actionable protocols.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, present in a vast array of natural products and synthetic drugs. The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to its biological target.[1][2] Specifically, the 7-fluoroindole moiety is of growing interest, as substitution at this position can sterically shield the indole nitrogen from metabolic degradation and fine-tune the electronic properties of the aromatic system. This compound serves as a versatile precursor for the elaboration of complex molecular architectures, making its efficient synthesis a critical endeavor.[3][4]

Strategic Dissection of Synthesis Pathways

The synthesis of this compound can be approached through several established indole formation reactions. The choice of pathway is often dictated by the availability of starting materials, desired scale, and tolerance to specific functional groups. Here, we explore the most pertinent and adaptable methods.

The Reissert Indole Synthesis: A Classic Approach from Nitroaromatics

The Reissert indole synthesis is a powerful method that constructs the indole ring from an o-nitrotoluene derivative.[5][6][7][8] This pathway is particularly attractive when the appropriately substituted nitroaromatic precursor is readily accessible.

Mechanistic Rationale:

The synthesis commences with the condensation of 2-fluoro-6-nitrotoluene with diethyl oxalate in the presence of a strong base, typically potassium ethoxide, to form ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate. The subsequent reductive cyclization of this intermediate is the key step.[7][9] Common reducing agents include zinc in acetic acid or catalytic hydrogenation. The reduction of the nitro group to an amine is immediately followed by an intramolecular condensation with the adjacent ketone, leading to the formation of the indole-2-carboxylic acid ester.

Logical Flow of the Reissert Synthesis

Caption: Workflow for the Reissert synthesis of the target indole.

Experimental Protocol: Reissert Synthesis

Step 1: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate

-

To a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C, add a mixture of 2-fluoro-6-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with dilute hydrochloric acid and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pyruvate derivative.

Step 2: Reductive Cyclization and Esterification

-

Dissolve the ethyl 2-(2-fluoro-6-nitrophenyl)pyruvate (1.0 eq) in a mixture of acetic acid and ethanol.

-

Add zinc dust (5.0 eq) portion-wise while maintaining the temperature below 40 °C.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and filter off the excess zinc.

-

Concentrate the filtrate, and to the resulting crude 7-fluoro-1H-indole-2-carboxylic acid, add methanol and a catalytic amount of sulfuric acid.

-

Reflux the methanolic solution for 4-6 hours to effect Fischer esterification.[10]

-

Cool, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

-

Dry, concentrate, and purify by column chromatography to afford this compound.

The Fischer Indole Synthesis: A Convergent and Versatile Route

The Fischer indole synthesis is arguably the most well-known and widely used method for preparing indoles.[11][12][13][14][15] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.

Mechanistic Rationale:

For the synthesis of this compound, the logical starting materials are (2-fluorophenyl)hydrazine and methyl pyruvate. These condense to form the corresponding hydrazone. Upon treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid), the hydrazone tautomerizes to an enamine.[12][15] A[16][16]-sigmatropic rearrangement, the key step of the Fischer synthesis, follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[12]

Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer indole synthesis.

Experimental Protocol: Fischer Indole Synthesis

-

Combine (2-fluorophenyl)hydrazine hydrochloride (1.0 eq) and methyl pyruvate (1.1 eq) in methanol.

-

Heat the mixture to reflux for 1-2 hours to form the hydrazone.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid (PPA) and heat to 80-100 °C for 1-3 hours.

-

Carefully pour the hot reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the target compound.

Modern Palladium-Catalyzed Approaches: The Larock Indole Synthesis

For more complex or highly functionalized indoles, modern palladium-catalyzed methods offer significant advantages in terms of scope and mildness. The Larock indole synthesis is a prime example, involving the palladium-catalyzed annulation of an o-haloaniline with an alkyne.[17][18][19][20][21]

Mechanistic Rationale:

To synthesize this compound via this route, one would start with 2-bromo-6-fluoroaniline and an alkyne partner such as methyl propiolate. The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by coordination and migratory insertion of the alkyne. The resulting vinylpalladium intermediate then undergoes an intramolecular cyclization via attack of the aniline nitrogen, followed by reductive elimination to regenerate the Pd(0) catalyst and furnish the indole product.[19]

Catalytic Cycle of the Larock Indole Synthesis

Caption: Simplified catalytic cycle for the Larock indole synthesis.

Experimental Protocol: Larock Indole Synthesis

-

In a sealed tube, combine 2-bromo-6-fluoroaniline (1.0 eq), methyl propiolate (1.5 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand such as P(t-Bu)3 (0.1 eq), and potassium carbonate (2.0 eq) in a solvent like DMF or dioxane.

-

Degas the mixture with argon or nitrogen.

-

Heat the reaction to 80-120 °C for 12-24 hours.

-

Cool to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to isolate this compound.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Advantages | Key Limitations | Typical Yields |

| Reissert Synthesis | 2-Fluoro-6-nitrotoluene, Diethyl oxalate | Utilizes readily available nitroaromatics.[5][6] | Multi-step process; harsh reducing conditions may not be suitable for sensitive substrates. | 40-60% |

| Fischer Synthesis | (2-Fluorophenyl)hydrazine, Methyl pyruvate | Highly convergent; often a one-pot procedure.[11][15] | Requires strongly acidic conditions; potential for regioisomeric mixtures with unsymmetrical ketones. | 50-75% |

| Larock Synthesis | 2-Bromo-6-fluoroaniline, Methyl propiolate | Mild reaction conditions; broad functional group tolerance.[18][19][21] | Requires more expensive palladium catalysts and ligands; availability of substituted alkynes can be a limitation. | 60-85% |

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through several well-established and modern synthetic methodologies. The classical Reissert and Fischer syntheses provide robust and cost-effective routes, particularly for large-scale production, provided the necessary precursors are available. For more delicate substrates or in the context of library synthesis where functional group diversity is paramount, palladium-catalyzed methods like the Larock indole synthesis offer superior performance and milder conditions.

As the demand for structurally diverse and complex fluorinated indole derivatives continues to grow in the pharmaceutical industry, the development of even more efficient, sustainable, and regioselective synthetic methods will remain a key area of research. Innovations in C-H activation and photocatalysis are poised to provide novel disconnections and more direct routes to this important class of molecules.

References

- Benchchem. (n.d.). Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols.

- Reddy, K. L., et al. (2007). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH.

- Various Authors. (2018).

- ResearchGate. (n.d.). Synthesis of arylated indoles via Sonogashira cross-coupling.

- Chen, C. Y., et al. (2006).

- Douglas, J. J., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Angewandte Chemie International Edition in English.

- ResearchGate. (n.d.). Indole synthesis via cyclization of fluorinated o‐(sulfonamido)styrenes.

- Gribble, G. W. (2019). Bischler Indole Synthesis.

- ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity.

- Chen, C., et al. (2018). HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation. MDPI.

- RSC Publishing. (n.d.). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes.

- Grokipedia. (n.d.). Larock indole synthesis.

- Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.

- Wikipedia. (n.d.). Larock indole synthesis.

- ACS Publications. (n.d.).

- Boyle, R. G., et al. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. PubMed.

- RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.

- SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis.

- Cambridge University Press. (n.d.). Fischer Indole Synthesis.

- Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis.

- Cambridge University Press. (n.d.). Reissert Indole Synthesis.

- Wiley Online Library. (n.d.). Reissert Indole Synthesis.

- Wikipedia. (n.d.). Hemetsberger indole synthesis.

- ACS Publications. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.

- NIH. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- SciSpace. (n.d.). Bischler–Möhlau indole synthesis.

- Gribble, G. W. (2019). Hemetsberger Indole Synthesis.

- Wikipedia. (n.d.). Fischer indole synthesis.

- J&K Scientific LLC. (n.d.). Fischer Indole Synthesis.

- SynArchive. (n.d.). Larock Indole Synthesis.

- ResearchGate. (n.d.). Reissert-Indole-Synthesis.pdf.

- Wikipedia. (n.d.). Reissert indole synthesis.

- NIH. (n.d.).

- Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.

- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.

- ResearchGate. (n.d.). (PDF) Reissert Indole Synthesis.

- Chemistry LibreTexts. (2023).

- ResearchGate. (n.d.). Synthesis of new 3-(Trifluoromethyl)-1H-indoles by reduction of trifluoromethyloxoindoles.

- University of Groningen. (n.d.).

- YouTube. (n.d.). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules.

- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

- CymitQuimica. (n.d.). Methyl 7-fluoro-1H-indole-5-carboxylate.

- Moldb. (n.d.). 1158331-26-0 | this compound.

- Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives.

- ResearchGate. (n.d.). (PDF) Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.

Sources

- 1. Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Reissert Indole Synthesis [drugfuture.com]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. Fischer Indole Synthesis [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. mdpi.com [mdpi.com]

- 17. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 7-fluoro-1H-indole-2-carboxylate

Introduction

Methyl 7-fluoro-1H-indole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure, forming the core of numerous biologically active molecules, including neurotransmitters and pharmaceuticals. The introduction of a fluorine atom at the 7-position can profoundly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for developing novel therapeutic agents.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and development. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to the definitive characterization of this compound. We will move beyond a simple presentation of data, delving into the causal relationships between molecular structure and spectral output, thereby offering a field-proven framework for analysis.

Molecular Structure and Atom Numbering

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The systematic numbering of each atom is crucial for unambiguous assignment of spectral signals, particularly in NMR.

Caption: A validated workflow for the complete spectroscopic characterization of an organic compound.

Protocol 1: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Ensure proper shimming for high resolution. Integrate all peaks and reference the spectrum to the residual solvent signal or internal standard (TMS).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans must be averaged to achieve a good signal-to-noise ratio.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Protocol 2: FT-IR Data Acquisition

-

Sample Preparation (KBr Pellet Method): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty spectrometer should be recorded and automatically subtracted from the sample spectrum.

Protocol 3: Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer, often coupled with a chromatographic system like LC (Liquid Chromatography) or GC (Gas Chromatography). Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.

-

Data Acquisition: Infuse the sample solution directly or inject it into the LC/GC system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the molecular ion M⁺·.

Conclusion

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR spectroscopy establish the precise carbon-hydrogen framework and the location of the fluorine substituent through characteristic chemical shifts and C-F/H-F coupling constants. FT-IR spectroscopy provides rapid confirmation of essential functional groups, including the indole N-H and the ester carbonyl. Finally, mass spectrometry verifies the molecular weight and corroborates the structure through predictable fragmentation patterns. Together, these techniques form a robust, self-validating system that provides an unambiguous and complete structural characterization essential for drug development and scientific research.

References

-

Al-Hourani, B. J., Al-Awaida, W. A., & El-Elimat, T. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. Available at: [Link]

-

Gribble, G. W., & Roy, S. (1997). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. PubMed Central. Available at: [Link]

-

Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Uddin, G., Alam, M. T., et al. (2019). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Taylor & Francis Online. Available at: [Link]

-

Magna-parma. (n.d.). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. ResearchGate. Available at: [Link]

-

MagniChem. (n.d.). Methyl 1H-indole-3-carboxylate. MagniChem. Available at: [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding the Properties of 6-Fluoroindole-2-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

PubChem. (n.d.). methyl 7-fluoro-1H-indole-3-carboxylate. PubChem. Available at: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. Available at: [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. PubChem. Available at: [Link]

-

Maleckis, A., Herath, I. D., & Otting, G. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Research Square. Available at: [Link]

A Technical Guide to Methyl 7-fluoro-1H-indole-2-carboxylate for Researchers and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Methyl 7-fluoro-1H-indole-2-carboxylate, a key building block in modern medicinal chemistry. We will delve into its commercial availability, pricing considerations, and its critical role in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile compound in their work.

Introduction: The Significance of this compound in Drug Discovery

This compound (CAS No. 1158331-26-0) is a fluorinated indole derivative that has garnered significant attention in the field of drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic biologically active compounds.[1] The introduction of a fluorine atom at the 7-position of the indole ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of the N-H proton, all of which are critical parameters in drug design.[2]

The utility of this compound lies in its versatility as a synthetic intermediate. The ester functional group at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate diverse libraries of compounds for biological screening.[3][4] As we will explore in subsequent sections, this compound has been instrumental in the development of novel inhibitors for a range of therapeutic targets.

Commercial Availability and Procurement

Acquiring high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of reputable chemical suppliers. The following table provides a summary of some of the key commercial sources for this compound.

| Supplier | CAS Number | Typical Purity | Available Quantities |

| Moldb | 1158331-26-0 | ≥97% | 100mg, 250mg, 1g, Bulk Inquiry |

| CP Lab Safety | 1158331-26-0 | 97% | 1g |

| BLD Pharm | 1158331-26-0 | Not specified | Not specified |

| Sigma-Aldrich (Merck) | 1158331-26-0 | Not specified | Not specified |

| Doron Scientific | Not specified | Not specified | Not specified |

Note: The information in this table is based on publicly available data and is subject to change. It is always recommended to visit the supplier's website for the most up-to-date information.

The procurement of specialized research chemicals like this compound follows a standard workflow. The following diagram illustrates the typical steps a researcher would take from identifying the need for the compound to its final use in the laboratory.

Understanding Pricing Dynamics

The price of this compound, like other research chemicals, is not static and can vary significantly between suppliers. Several factors contribute to these price fluctuations.[5][6][7]

-

Purity: Higher purity grades (e.g., >98%) command a premium price due to the additional purification steps required. For most discovery applications, a purity of ≥97% is generally acceptable.

-

Quantity: As with most chemical products, there is a significant economy of scale. The price per gram decreases substantially when purchasing larger quantities. For example, one supplier lists 100mg at $167.00, while 1g is priced at $777.00, demonstrating a lower per-unit cost for the larger quantity.[8]

-

Supplier: Prices can differ between suppliers due to their manufacturing costs, overhead, and market position. It is advisable to obtain quotes from multiple vendors.

-

Synthesis Complexity: The complexity of the synthetic route to produce the compound directly impacts its cost.

-

Market Demand: The demand for a particular building block in the research community can also influence its price.

Due to these variables, it is standard practice for researchers to request quotations from multiple suppliers before making a purchase. This ensures competitive pricing and allows for a thorough evaluation of the product specifications and lead times.

Applications in Drug Discovery: A Versatile Scaffold

The true value of this compound is realized in its application as a versatile scaffold for the synthesis of novel drug candidates. The indole-2-carboxamide moiety, readily accessible from this starting material, is a key pharmacophore in a variety of biologically active molecules.[3][4]

Anti-Trypanosomal Agents for Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is a neglected tropical disease with limited treatment options.[2] Researchers have identified indole-based compounds as promising starting points for the development of new anti-trypanosomal drugs. In a notable study, a series of substituted indoles were optimized for their activity against T. cruzi.[2] While the specific use of the 7-fluoro derivative was not detailed in this particular study, the general synthetic strategies involved the coupling of indole-2-carboxylic acids with various amines to form indole-2-carboxamides. The 7-fluoro substitution is a logical next step in the optimization of such compounds to enhance their drug-like properties.

Development of Novel Anti-mycobacterial Agents

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the discovery of new anti-mycobacterial agents. Indole-2-carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis.[3][9] These compounds have been shown to target essential cellular processes in the bacteria. The synthesis of these potent agents often begins with an appropriately substituted indole-2-carboxylate, such as the 7-fluoro derivative, which is then converted to the corresponding carboxamide.

The following diagram illustrates the relationship between the chemical structure of this compound and its application in the synthesis of bioactive indole-2-carboxamides.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its commercial availability, coupled with its strategic structural features, makes it an attractive starting material for the synthesis of novel therapeutic agents. A thorough understanding of its procurement, pricing, and applications is essential for researchers aiming to leverage this compound to its full potential in the quest for new medicines.

References

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]

-

This compound, 97% Purity, C10H8FNO2, 1 gram. CP Lab Safety. [Link]

-

1158331-26-0 | this compound. Molecular Database - Moldb. [Link]

-

methyl 7?fluoro?1h?indole?4?carboxylate - 97%, high purity. Allschoolabs. [Link]

-

Factors influencing the price of medicines. Eubioco. [Link]

-

How to Manage Chemical Price Fluctuations: Expert Strategies to Stay Profitable. Nexizo. [Link]

-

Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. [Link]

-

Understanding Chemical Prices_ Global Impact, Factors & Trends. pharma ingredients. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]

-

The Most Important Chemical Industry Issues Pricing Strategies For 2022. Pricefx. [Link]

-

Synthesis of the target compounds indole‐2‐carboxamides (5). ResearchGate. [Link]

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity. PMC - NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eubioco.eu [eubioco.eu]

- 6. How to Manage Chemical Price Fluctuations: Expert Strategies to Stay Profitable [nexizo.ai]

- 7. Understanding Chemical Prices_ Global Impact, Factors & Trends-pharma ingredients [hbgxchemical.com]

- 8. 1158331-26-0 | this compound - Moldb [moldb.com]

- 9. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Strategic Advantage of Fluorination: An In-depth Technical Guide to the Biological Activity of Fluorinated Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms into this privileged heterocycle has emerged as a powerful strategy to modulate and enhance its biological properties. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by fluorinated indole derivatives. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, and neuropharmacological effects, supported by experimental evidence and structure-activity relationship (SAR) analyses. Detailed protocols for key biological assays are provided to enable researchers to effectively evaluate these compounds in their own laboratories. This document is intended to serve as a vital resource for scientists engaged in the discovery and development of novel therapeutics based on the fluorinated indole framework.

The Indole Nucleus and the Transformative Role of Fluorine

The indole ring system, a fusion of a benzene and a pyrrole ring, is a prevalent motif in a vast array of biologically active molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for drug design. The introduction of fluorine, the most electronegative element, into the indole structure can profoundly alter its physicochemical properties. This strategic modification can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.

-

Increased Lipophilicity: Fluorine substitution can enhance the lipophilicity of a molecule, facilitating its passage through biological membranes and improving its access to target sites.

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, which can be critical for target binding and pharmacokinetic properties.

-

Altered Conformation and Binding Affinity: The introduction of fluorine can induce specific conformational preferences in the molecule, leading to a more favorable interaction with the target protein and enhanced biological activity.

These advantageous modifications have led to the successful development of several fluorinated indole-containing drugs, such as the anticancer agent sunitinib and the selective serotonin reuptake inhibitor fluoxetine.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Fluorinated indole derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: A Multi-pronged Attack

The anticancer effects of fluorinated indoles are often attributed to their ability to interfere with key cellular processes essential for cancer cell survival and proliferation.

-

Kinase Inhibition: Many fluorinated indoles act as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, differentiation, and survival. For instance, sunitinib, a 5-fluoro-substituted indolin-2-one, is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-KIT, thereby inhibiting angiogenesis and tumor cell proliferation.

-

Tubulin Polymerization Inhibition: Several indole derivatives exert their anticancer effects by disrupting microtubule dynamics. They can bind to the colchicine site of tubulin, preventing its polymerization into microtubules, which are essential for cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Topoisomerase Inhibition: DNA topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. Some fluorinated indole derivatives have been shown to inhibit these enzymes, leading to DNA damage and apoptosis in cancer cells.

-

Induction of Apoptosis: Fluorinated indoles can trigger programmed cell death (apoptosis) through various intrinsic and extrinsic pathways. This can involve the depolarization of mitochondria, activation of caspases, and regulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Structure-Activity Relationship (SAR) Insights

The position and number of fluorine substitutions on the indole ring, as well as the nature of other substituents, significantly influence the anticancer activity.

| Compound Class | Key Structural Features | Observed Activity | Reference |

| 5-Fluoro-indolin-2-ones | 5-Fluoro substitution on the indolin-2-one core. | Potent multi-targeted tyrosine kinase inhibitors (e.g., Sunitinib). | |

| Indole-vinyl sulfones | Vinyl sulfone moiety at the C-3 position of the indole ring. | Potent tubulin polymerization inhibitors. | |

| 6-Aryl indoles | Aryl group at the C-6 position. | Inhibition of tubulin polymerization and antiproliferative activity against breast cancer cell lines. | |

| Pyrazolinyl-indoles | Pyrazoline ring fused with the indole scaffold. | Significant cytotoxic activity against various cancer cell lines. |

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated indole derivatives on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7, MDA-MB-231, A549) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the fluorinated indole derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antimicrobial resistance is a major global health threat, necessitating the development of novel antimicrobial agents. Fluorinated indole derivatives have shown promise as a new class of antimicrobial compounds.

Spectrum of Activity

Fluorinated indoles have demonstrated activity against a range of pathogenic microorganisms, including:

-

Gram-positive bacteria: Such as Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Bacillus subtilis.

-

Gram-negative bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.

-

Fungi: Including Candida albicans and Aspergillus niger.

-

Mycobacteria: Such as Mycobacterium tuberculosis.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique for determining the MIC.

Objective: To determine the MIC of a fluorinated indole derivative against a specific microorganism.

Step-by-Step Methodology:

-

Prepare Inoculum: Grow the microbial strain in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculate Plate: Add an equal volume of the standardized inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth without microbe).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity: A Focus on HIV

Several fluorinated indole derivatives have been identified as potent inhibitors of viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Mechanism of Action: Targeting HIV Reverse Transcriptase

A significant number of antiviral fluorinated indoles act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a crucial step in the viral life cycle.

Noteworthy Antiviral Fluorinated Indoles

-

Indole-carboxamides: Derivatives with a carboxamide group at the C-7 position of the indole ring have shown potent anti-HIV-1 activity with EC50 values in the nanomolar and even picomolar range.

-

Benzenesulfonyl fluoro-indolecarboxamides: These compounds have demonstrated potent inhibition of wild-type HIV-1 non-nucleoside reverse transcriptase.

Experimental Protocol: Anti-HIV-1 Replication Assay

This protocol describes a cell-based assay to evaluate the ability of a compound to inhibit HIV-1 replication.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound against HIV-1.

Step-by-Step Methodology:

-

Cell Culture: Culture a susceptible human T-lymphocyte cell line (e.g., CEM or MT-4) in appropriate media.

-

Compound Preparation: Prepare serial dilutions of the fluorinated indole derivative.

-

Infection: Pre-incubate the cells with the test compound for a short period, then infect them with a known amount of HIV-1.

-

Incubation: Incubate the infected cells in the presence of the compound for several days.

-

Quantify Viral Replication: Measure the extent of viral replication. This can be done by:

-

p24 Antigen ELISA: Quantifying the amount of the viral core protein p24 in the culture supernatant.

-

Reverse Transcriptase Activity Assay: Measuring the activity of the reverse transcriptase enzyme released into the supernatant.

-

Syncytia Formation: Counting the number of multinucleated giant cells (syncytia) formed due to viral infection.

-

-

Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration relative to the virus control. Determine the EC50 value from the dose-response curve.

Neuropharmacological Activity: Modulating Brain Function

Fluorinated indole derivatives have also shown significant potential in the treatment of neurological and psychiatric disorders.

Key Neuropharmacological Activities

-

Antidepressant Activity: Some fluorinated indoles act as selective serotonin reuptake inhibitors (SSRIs), increasing the levels of serotonin in the synaptic cleft. Vilazodone is an example of an antidepressant drug containing a fluorinated indole moiety.

-

Neuroprotective Effects: Indole derivatives have been shown to possess neuroprotective properties, potentially through their antioxidant and anti-inflammatory activities. They can protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's.

-

Monoamine Oxidase (MAO) Inhibition: Certain fluorinated indoles can inhibit MAO enzymes, which are responsible for the breakdown of neurotransmitters like dopamine and serotonin. MAO inhibitors are used in the treatment of Parkinson's disease and depression.

Experimental Protocol: Evaluation of Neuroprotective Effects in a Cell-Based Model of Oxidative Stress

This protocol outlines a method to assess the ability of a compound to protect neuronal cells from oxidative damage.

Objective: To evaluate the neuroprotective effect of a fluorinated indole derivative against hydrogen peroxide (H2O2)-induced cytotoxicity in a neuronal cell line (e.g., SH-SY5Y).

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y neuroblastoma cells in appropriate media.

-

Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Treat the cells with various concentrations of the fluorinated indole derivative for a specified period (e.g., 2-4 hours).

-

Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H2O2 for a defined duration (e.g., 24 hours). Include a control group treated with H2O2 alone and an untreated control group.

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described in section 2.3.

-

Data Analysis: Calculate the percentage of cell viability in the compound-treated groups relative to the H2O2-treated control. An increase in cell viability indicates a neuroprotective effect.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the indole scaffold has proven to be a highly effective approach for the discovery and development of novel therapeutic agents with a wide range of biological activities. The examples and protocols presented in this guide highlight the immense potential of fluorinated indole derivatives in anticancer, antimicrobial, antiviral, and neuropharmacological applications. Future research in this area will likely focus on the synthesis of more complex and diverse fluorinated indole libraries, the elucidation of novel mechanisms of action, and the optimization of lead compounds to improve their efficacy and safety profiles. The continued exploration of this fascinating class of molecules holds great promise for addressing unmet medical needs.

References

-

Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. Journal of Fluorine Chemistry, 212, 51-106. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

-

Cheesman, M. J., Ilanko, A., Blonk, B., & Cock, I. E. (2017). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Pharmacognosy and Phytotherapy, 9(10), 149-163. [Link]

-

Joshi, K. C., Pathak, V. N., & Jain, S. K. (1980). Studies of potential organo-fluorine antibacterial agents. Part 5: Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. Die Pharmazie, 35(11), 677-679. [Link]

-

Nosova, E. V., Lipunova, G. N., Charushin, V. N., & Chupakhin, O. N. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

El-Faham, A., Al-Sehemi, A. G., Ghabbour, H. A., & Abdel-Megeed, R. M. (2019). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 24(23), 4345. [Link]

-

Barreteau, H., Mandoukou, L., Adt, I., Gaillard, I., Courtois, B., & Courtois, J. (2004). A rapid method for determining the antimicrobial activity of novel natural molecules. Journal of food protection, 67(9), 1961-1964. [Link]

-

A Novel Compound with Antimicrobial Activity against Staphylococcus aureus. (2021). Journal of Investigative Medicine, 69(1), 141. [Link]

-

Rousseau, J., Zouambia, M., Slama, M., Ladli, M., Bendjeddou, A., Sarazin, C., ... & Djebbar, S. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(11), 3291. [Link]

-

Singh, T., Sharma, A., & Singh, O. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 233, 114220. [Link]

-

Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

-

Fluorine-containing Indoles: Synthesis and Biological Activity. AMiner. [Link]

-

Gubin, J., Boverie, S., Maloteaux, J. M., & Lesage, A. S. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. Journal of medicinal chemistry, 38(9), 1573-1579. [Link]

-